N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Evaluation of Thiophene Analogues
A study explored the synthesis and evaluation of thiophene analogues of known carcinogens, focusing on their potential carcinogenicity through in vitro assays. This research offers insights into the structural modifications of organic compounds to study their biological activity and potential risks. The study's findings on the synthesized thiophene derivatives, including N-(5-phenylthiophen-2-yl)acetamide, underline the importance of structural analysis in determining compound activity and safety (Ashby et al., 1978).
Biological Effects of Acetamide and Derivatives
Another review focused on the toxicology of acetamide and its derivatives, providing a comprehensive overview of their biological consequences. Although not directly related to "N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide," this work emphasizes the complexity of understanding the biological impacts of chemical compounds, which could be relevant for researching related compounds (Kennedy, 2001).
Chemical Diversity and Pharmacological Interest
Research on the chemical diversity of phenoxy acetamide and its derivatives highlights the importance of exploring various molecular frameworks for pharmacologically interesting compounds. Such studies are crucial for designing new derivatives with improved safety and efficacy, suggesting a methodology that could be applied to studying "this compound" (Al-Ostoot et al., 2021).
Anticancer Mechanisms of Related Compounds
The anticancer mechanisms of caffeic acid phenethyl ester (CAPE), derived from propolis extract, are reviewed in the context of melanomas, lung, and prostate cancers. CAPE’s ability to inhibit NF-κB and exhibit antineoplastic properties provides a model for how derivatives of phenethyl compounds, possibly including "this compound," could be explored for therapeutic applications (Ozturk et al., 2012).
Molecular Targets for Therapeutic Applications
The review on the possible molecular targets for the therapeutic applications of CAPE in inflammation and cancer outlines how understanding the interactions of bioactive compounds with various cellular pathways is crucial for developing new therapies. This approach could be valuable for researching the applications of "this compound" in scientific and medical research (Murtaza et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-phenethyl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the respiratory syncytial virus (RSV) and influenza A virus . RdRp is a key enzyme in the life cycle of RNA viruses and is responsible for the replication of the viral genome.
Mode of Action
This compound interacts with its target, the RdRp, resulting in the inhibition of viral replication . This interaction specifically inhibits the RdRp activity, thereby preventing the virus from replicating its RNA genome .
Biochemical Pathways
The compound’s action on the RdRp affects the viral replication pathway. By inhibiting the RdRp, the compound prevents the synthesis of viral RNA, thereby halting the replication of the virus . The downstream effect of this action is a reduction in viral load and potentially the alleviation of symptoms caused by the virus.
Pharmacokinetics
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors , suggesting that they may have good absorption and distribution properties
Result of Action
The result of the compound’s action is the inhibition of viral replication at sub-micromolar EC50 values, with lower cytotoxicity compared to other antiviral drugs . This means that the compound is effective at inhibiting the virus at relatively low concentrations, and it does so without causing significant harm to host cells .
properties
IUPAC Name |
N-(2-phenylethyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-2-14-23-15-20(18-10-6-7-11-19(18)23)25-16-21(24)22-13-12-17-8-4-3-5-9-17/h3-11,15H,2,12-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYKJAWZJFOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.